molecular formula C19H24N2O3S B5454147 (5E)-2-(2,6-dimethylmorpholin-4-yl)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazol-4-one

(5E)-2-(2,6-dimethylmorpholin-4-yl)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B5454147
M. Wt: 360.5 g/mol
InChI Key: WIELMNLZIIKRIM-LICLKQGHSA-N
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Description

(5E)-2-(2,6-dimethylmorpholin-4-yl)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazol-4-one is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a morpholine ring, and a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(2,6-dimethylmorpholin-4-yl)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the morpholine and propoxyphenyl groups. Common reagents used in these reactions include thioamides, aldehydes, and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-(2,6-dimethylmorpholin-4-yl)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazol-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds.

Scientific Research Applications

(5E)-2-(2,6-dimethylmorpholin-4-yl)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazol-4-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (5E)-2-(2,6-dimethylmorpholin-4-yl)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-2-(2,6-dimethylmorpholin-4-yl)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazol-4-one is unique due to its combination of a thiazole ring, morpholine ring, and propoxyphenyl group. This structure imparts specific chemical and biological properties that differentiate it from other compounds.

Properties

IUPAC Name

(5E)-2-(2,6-dimethylmorpholin-4-yl)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-4-9-23-16-7-5-15(6-8-16)10-17-18(22)20-19(25-17)21-11-13(2)24-14(3)12-21/h5-8,10,13-14H,4,9,11-12H2,1-3H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIELMNLZIIKRIM-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CC(OC(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CC(OC(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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